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Compound of Interest

Compound Name: Parylene D

Cat. No.: B3258493

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Parylene D films.

Frequently Asked Questions (FAQS)

Q1: What are the primary methods for removing or etching Parylene D films?

Al: The primary methods for removing or etching Parylene D films include plasma etching
(specifically reactive ion etching), laser ablation, and chemical removal. Mechanical methods
like micro-abrasion are also used, though they offer less precision. Thermal removal is
generally not recommended due to the high temperatures required, which can damage
sensitive substrates.[1][2][3][4]

Q2: Which removal method is best for my application?
A2: The best method depends on your specific requirements:

o For high-precision patterning and selective removal: Laser ablation and plasma etching are
the most suitable options.[1][5][6]

e For complete removal of the film from a substrate: Chemical removal using Tetrahydrofuran
(THF) can be effective, but caution is advised as it can damage the underlying components.

[1][2]
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e For removing localized spots or for debonding: Mechanical methods can be employed, but

they risk damaging delicate components.[1]
Q3: Are there any safety precautions | should take when removing Parylene D?

A3: Yes, safety is paramount. When using chemical removal methods, work in a well-ventilated
area and use appropriate personal protective equipment (PPE), as solvents like THF can be
hazardous.[3] For laser and plasma etching, ensure you are trained on the equipment and
follow all safety protocols to avoid exposure to harmful radiation or plasma.

Troubleshooting Guides
Plasma Etching Issues
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Problem

Possible Causes

Solutions

Poor Adhesion/Delamination

Surface contamination (dust,
oils), incompatible substrate
material, excess moisture on
the substrate.[7][8][9][10]

Implement rigorous pre-
cleaning procedures. Consider
a plasma cleaning step before
deposition. Use an adhesion
promoter like silane A-174 for

challenging substrates.[7][8]

Cracking of the Film

Thermal stress, overly thick
coating.[7][10]

Select the appropriate
Parylene type for your
operating temperature range.
Optimize the coating thickness;
thicker films are more prone to
cracking.[7][9]

Inconsistent Etch Rate

Non-uniform plasma density,
temperature variations across

the substrate.

Ensure proper equipment
calibration and maintenance.
Use a substrate holder with

good thermal conductivity.

"Grassing" or Surface

Roughening

Low pressure and power
during Reactive lon Etching
(RIE) with a substrate bias.[11]

Adjust RIE parameters.
Increasing pressure and/or
power may reduce surface

roughness.

Mask Material Eroding Too
Quickly

Low selectivity between the
mask material and Parylene D
in the plasma. Photoresist
masks have a selectivity near
unity with Parylene in oxygen
plasma.[11][12]

Use a hard mask with better
etch resistance, such as
metals (e.g., titanium, gold) or
silicon dioxide.[12][13]

Laser Ablation Issues
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Problem

Possible Causes

Solutions

Damage to the Underlying
Substrate

Laser fluence is too high.

Reduce the laser fluence to a
level below the damage
threshold of the substrate

material.

Incomplete Removal of

Parylene D

Laser fluence is too low,

insufficient number of pulses.

Increase the laser fluence or

the number of laser pulses.

Carbonaceous Debris on the

Surface

Ablation performed in air or

nitrogen.[1]

Perform ablation in a vacuum
to achieve a cleaner surface.
An ultrasonic bath can be used
to remove debris after ablation

in air or nitrogen.[1]

Irregular or Torn Edges

Using conventional masking
and peel-off instead of direct

laser ablation for patterning.

Utilize direct laser ablation for
precise patterning with clean,

sharp edges.[14]

Chemical Removal Issues

Problem

Possible Causes

Solutions

Parylene D Film is Not Lifting

Insufficient immersion time,

solvent has degraded.

Increase the immersion time in
THF. Use fresh solvent for

each removal process.

Damage to the Substrate or

Components

The solvent is incompatible
with the substrate or other

materials on the device.[1]

Conduct compatibility testing
on a sample before proceeding
with the full removal. Consider
alternative removal methods

for sensitive components.[3]

Incomplete Removal

The film thickness is greater
than anticipated, requiring

longer immersion.

Verify the film thickness and
adjust the immersion time
accordingly. Gentle mechanical
assistance with tweezers may

be necessary after softening.

[1]
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Quantitative Data Summary

Disclaimer:Specific quantitative data for Parylene D is limited in publicly available literature.
The following tables primarily contain data for Parylene C and N, which can serve as a starting
point for process development with Parylene D. Adjustments to the parameters will likely be
necessary due to the different chemical composition of Parylene D.

Table 1: Plasma Etching Parameters for Parylene C

Etch Rate _
Parameter Value ] Mask Material Reference

(nm/min)
Power (W) 150 218.4 Photoresist [15][16]
350 414.7 - 435.4 Photoresist [15][16]
Oz Flow (sccm) 50 - Photoresist [15]
65 - Photoresist [15]
Pressure (mTorr) 500 245 Gold/Titanium [12]
1000 232 Gold/Titanium [12]
SFe/O2 Flow o

5/60 ~350 Titanium [15]

(sccm)

Table 2: Laser Ablation Parameters for Parylene
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Ablation
Wavelength )
Laser Type (nm) Fluence (J/cm?)  Rate/Observati Reference
nm
on
Maximized

) removal rate
Excimer (KrF) 248 0.4-0.6 ) ] ) [11]
without impacting

most substrates.

Potential for
) damage to
Excimer (KrF) 248 >0.7 ] [11]
metallic

substrates.

Photon energy is
sufficient to

DPSS 266 - break C-C and [14]
C-H bonds in

Parylene.

Photon energy is
sufficient to

Excimer 193 - break C-Cl [14]
bonds in

Parylene D.

Experimental Protocols
Protocol 1: Reactive lon Etching (RIE) of Parylene D

Objective: To pattern a Parylene D film using reactive ion etching with an oxygen plasma.
Materials:

e Parylene D coated substrate (e.g., on a silicon wafer)

o Masking material (e.g., photoresist, sputtered metal)

o Reactive lon Etcher (RIE) system
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e Oxygen (O2) gas source

o (Optional) Sulfur hexafluoride (SFs) gas source
Methodology:

e Mask Application:

o If using photoresist, spin-coat the desired thickness of photoresist onto the Parylene D
film.

o Expose and develop the photoresist to create the desired pattern.

o If using a metal mask, deposit the metal film (e.g., 50 nm of titanium) via sputtering or
evaporation, followed by a standard photolithography and wet etch process to pattern the
metal mask.

e Plasma Etching:
o Place the masked substrate into the RIE chamber.
o Evacuate the chamber to the desired base pressure.
o Introduce oxygen (O2) gas at a controlled flow rate (e.g., 50-100 sccm).
o Set the RF power (e.g., 100-300 W) and pressure (e.g., 50-200 mTorr).

o Ignite the plasma and etch for the calculated time based on the desired etch depth and the
known etch rate.

o For thicker films or to prevent residue formation when using a metal mask, a small amount
of SFe can be added to the oxygen plasma.[15]

e Post-Etch Cleaning:

o After etching, vent the chamber and remove the substrate.
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o Strip the remaining mask material using an appropriate solvent (for photoresist) or wet
etchant (for a metal mask).

o Clean the substrate with isopropanol and deionized water, then dry with nitrogen.

Protocol 2: Laser Ablation of Parylene D

Objective: To selectively remove Parylene D from a specific area of a substrate.

Materials:

Parylene D coated substrate

Pulsed UV laser system (e.g., Excimer laser at 248 nm or 193 nm)

Optical components for beam delivery and focusing

(Optional) Fume extraction system
Methodology:

o Sample Mounting: Securely mount the Parylene D coated substrate on the motorized stage
of the laser ablation system.

e Laser Parameter Setup:
o Set the laser wavelength (e.g., 248 nm).

o Adjust the laser fluence to a level sufficient for ablation but below the damage threshold of
the substrate (e.g., 0.4-0.6 J/cm? for many substrates).

o Set the pulse repetition rate and the number of pulses required to ablate the desired
thickness.

» Ablation Process:
o Focus the laser beam onto the surface of the Parylene D film.

o Use the system's software to define the area to be ablated.
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o Initiate the laser ablation process. The laser will scan the defined area, removing the
Parylene D layer by layer with each pulse.

o Post-Ablation Cleaning:

o If the ablation was performed in air or nitrogen, there may be some carbonaceous debris.
Clean the surface using an ultrasonic bath with a suitable solvent (e.g., isopropanol).

o If performed in a vacuum, minimal cleaning should be required.

Protocol 3: Chemical Removal of Parylene D

Objective: To completely remove a Parylene D film from a substrate.

Materials:

Parylene D coated substrate
o Tetrahydrofuran (THF)

» Glass beaker or dish

e Tweezers

 Isopropanol

e Deionized water

e Fume hood

Methodology:

o Safety Precautions: Perform this procedure in a fume hood and wear appropriate PPE,
including gloves and safety glasses.

e Immersion:

o Place the Parylene D coated substrate in a glass beaker.
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o Pour enough THF into the beaker to completely submerge the substrate.
o Cover the beaker to minimize solvent evaporation.
e Soaking:

o Allow the substrate to soak in the THF. The required time will depend on the thickness of
the Parylene D film. For a 25 um (0.001 inch) thick film, a 2-4 hour immersion is typically
required.[2]

o The THF will cause the Parylene D film to swell and lift off the substrate.

e Film Removal and Cleaning:

[¢]

Once the film has lifted, carefully remove the substrate from the THF using tweezers.

o

Gently peel off the loosened Parylene D film.

[e]

Rinse the substrate with isopropanol to remove any residual THF and Parylene.

o

Rinse with deionized water and dry with a stream of nitrogen.

Visualizations

Substrate Preparation Plasma Etching Post-Processing

Parylene D Coated Substrate H Apply & Pattern Mask Place in RIE Chamber H Introduce O2 Plasma & Etch }—> Strip Mask }—> Clean & Dry Substrate }—>
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Click to download full resolution via product page

Caption: Workflow for Parylene D Plasma Etching.
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System Setup Ablation Post-Processing

Mount Substrate on Stage }—» Define Area & Initiate Ablation }—»

Set Laser Parameters

(Fluence, Wavelength) Clean Debris (if necessary) }—b{ Selectively Etched Parylene D

Parylene D Coated Substrate }—»

Click to download full resolution via product page

Caption: Workflow for Laser Ablation of Parylene D.

Preparation Removal Process Cleaning

Parylene D Coated Substrate H Immerse in THF H Soak for 2-4 Hours H Peel off Lifted Film }—D{ Rinse with IPA & DI Water H Dry with Nitrogen H Clean Substrate

Click to download full resolution via product page

Caption: Workflow for Chemical Removal of Parylene D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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